1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H17N3O4S It is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfonyl group, attached to a piperidine ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction parameters.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-2-carboxylic acid: Another similar compound with the carboxylic acid group in a different position.
1-(1,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-10(6-12-13(8)2)19(17,18)14-5-3-4-9(7-14)11(15)16/h6,9H,3-5,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWURIGMCNZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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